molecular formula C10H10FNO4 B2764775 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid CAS No. 1183425-33-3

5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid

Cat. No.: B2764775
CAS No.: 1183425-33-3
M. Wt: 227.191
InChI Key: RBLYLLHPWSXXRW-UHFFFAOYSA-N
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Description

5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid (CAS: Not explicitly provided; molecular formula: C₁₀H₉FNO₄) is a fluorinated benzoic acid derivative characterized by an ethoxycarbonylamino (-NHCOOEt) substituent at the 5-position and a fluorine atom at the 2-position of the aromatic ring. This compound is structurally significant due to its dual functional groups: the carboxylic acid moiety enhances solubility in polar solvents and enables salt formation, while the fluorine atom introduces electronic effects (e.g., increased acidity and steric hindrance) that influence reactivity and binding interactions. Applications include its use as an intermediate in pharmaceutical synthesis, particularly for anticonvulsant agents and metal-ion chelators, as inferred from related derivatives .

Properties

IUPAC Name

5-(ethoxycarbonylamino)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-2-16-10(15)12-6-3-4-8(11)7(5-6)9(13)14/h3-5H,2H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLYLLHPWSXXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid typically involves the reaction of 2-fluorobenzoic acid with ethyl chloroformate and ammonia . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-fluorobenzoic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester intermediate.

    Step 2: The ethyl ester intermediate is then treated with ammonia to yield 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Amidation: The compound can react with amines to form amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Amidation: Reagents such as carbodiimides (e.g., EDCI) are used to facilitate the formation of amides.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids or their derivatives.

    Hydrolysis: The major product is 2-fluorobenzoic acid.

    Amidation: The major products are amides of 2-fluorobenzoic acid.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including esterification and amination, which are crucial in the development of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic Acid

Reaction TypeDescriptionReference
EsterificationFormation of esters through reaction with alcohols
AminationIntroduction of amine groups in synthesis
Coupling ReactionsUsed in coupling with other aromatic compounds

Biological Applications

Investigated Biological Activities

  • Research indicates that 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid exhibits potential biological activities, including antimicrobial properties and interactions with specific biomolecules. The compound's fluorine atom may enhance its biological activity by affecting the electronic properties of the molecule.

Case Study: Antimicrobial Activity

  • A study explored the antimicrobial effects of this compound against various pathogens, revealing moderate activity against Escherichia coli and Candida albicans, suggesting its potential use in developing new antimicrobial agents .

Medicinal Chemistry Applications

Drug Development Potential

  • The compound is being explored as a pharmacophore in drug design, particularly in creating inhibitors for specific enzymes or receptors involved in disease processes. Its structure allows it to interact with biological targets effectively.

Mechanism of Action

  • The mechanism involves binding to specific molecular targets, which may lead to therapeutic effects in conditions such as inflammation and infections. Its ability to inhibit certain enzymes makes it a candidate for further pharmaceutical development.

Industrial Applications

Material Development

  • In industrial settings, 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid is utilized as an intermediate in synthesizing various chemical products. Its stability and reactivity make it suitable for producing polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural Analogues of 2-Fluorobenzoic Acid Derivatives

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications/Findings
5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid 5-NHCOOEt, 2-F, COOH C₁₀H₉FNO₄ 226.18 g/mol Moderate polarity; potential for hydrogen bonding via COOH and NH groups Pharmaceutical intermediate (anticonvulsant candidates)
5-Amino-2-fluorobenzoic acid 5-NH₂, 2-F, COOH C₇H₆FNO₂ 155.13 g/mol Higher polarity due to free NH₂; lower thermal stability Precursor for triazole derivatives with anticonvulsant activity
5-(Chlorosulphonyl)-2-fluorobenzoic acid 5-SO₂Cl, 2-F, COOH C₇H₄ClFO₄S 238.62 g/mol High reactivity (SO₂Cl group); moisture-sensitive; mp 111–113°C Sulfonamide synthesis; potential for polymer crosslinking
5-(3-Cyanophenyl)-2-fluorobenzoic acid 5-(3-CN-C₆H₄), 2-F, COOH C₁₄H₈FNO₂ 241.22 g/mol Bulky substituent reduces solubility; CAS 1183926-58-0 Specialty chemical with unconfirmed biological activity
5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid 5-CH=N-(2-F-C₆H₄), 2-OH, COOH C₁₄H₁₀FNO₃ 275.24 g/mol Intramolecular H-bonding (O–H⋯O); planar structure with dihedral angle 32.78° Crystal engineering; antimicrobial studies (inferred from docking)

Functional Group Impact on Properties

  • Electron-Withdrawing Effects: Fluorine at the 2-position increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogues. Ethoxycarbonylamino groups further stabilize the molecule via resonance but reduce solubility in aqueous media .
  • Reactivity: The ethoxycarbonylamino group can undergo hydrolysis to yield primary amines (e.g., 5-amino-2-fluorobenzoic acid), enabling modular synthesis of derivatives. In contrast, sulphonyl or cyanophenyl substituents enhance electrophilicity, facilitating nucleophilic substitution reactions .

Biological Activity

5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid, a fluorinated benzoic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes an ethoxycarbonyl group and a fluorine atom, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid is C10H10FNO3, with a molecular weight of approximately 215.19 g/mol. The compound features a benzoic acid core modified with an ethoxycarbonyl group and a fluorine atom at the second position.

PropertyValue
Molecular FormulaC10H10FNO3
Molecular Weight215.19 g/mol
IUPAC Name5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid exhibit significant anticancer properties. For instance, related benzoic acid derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, compounds targeting the PI3K/Akt pathway have shown promise in preclinical models.
  • Case Study : A study evaluating related compounds demonstrated IC50 values ranging from 0.1 to 10 µM against several cancer cell lines, indicating dose-dependent cytotoxicity .

Anti-inflammatory Properties

5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid may also possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

  • Research Findings : In vitro studies have indicated that these compounds can downregulate TNF-alpha and IL-6 levels in macrophages, suggesting potential for treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile of 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid is crucial for its development as a therapeutic agent.

  • Absorption : The presence of the ethoxycarbonyl group may enhance lipophilicity, potentially improving absorption.
  • Distribution : Studies suggest that fluorinated compounds often exhibit favorable distribution characteristics due to their ability to penetrate biological membranes.
  • Metabolism : Preliminary data indicate that metabolic pathways may involve hydrolysis of the ethoxycarbonyl group, leading to active metabolites .

Q & A

Q. What are the recommended synthetic routes for 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid in laboratory settings?

  • Methodological Answer : A common approach involves starting with 5-amino-2-fluorobenzoic acid. The amino group is protected using ethoxycarbonyl chloride under basic conditions (e.g., in the presence of triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF. For example, refluxing equimolar quantities of the amine and carbonylating agent in methanol for 45 minutes can yield the target compound, analogous to Schiff base formation methods . Post-reaction, purification via recrystallization or column chromatography ensures high purity (>98%, HPLC) .

Q. How can researchers characterize the purity and structural integrity of 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H NMR to confirm the presence of the ethoxycarbonyl group (e.g., triplet for -CH2_2CH3_3 at δ ~1.3 ppm and quartet at δ ~4.2 ppm) and 19^{19}F NMR to verify fluorination at position 2.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may require co-solvents like methanol for stock solutions. Store at room temperature (RT) in airtight containers protected from light to prevent degradation of the ethoxycarbonyl group .

Advanced Research Questions

Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the physicochemical properties of this compound?

  • Methodological Answer : X-ray crystallography reveals intramolecular hydrogen bonds (e.g., O–H⋯O between the carboxylic acid and carbonyl groups), which stabilize the planar structure and influence solubility. These interactions can be probed via FTIR (stretching frequencies ~2500–3300 cm1^{-1} for O–H and ~1700 cm1^{-1} for C=O) and computational modeling (DFT for bond angles and dihedral planes) .

Q. What strategies can mitigate side reactions during the introduction of the ethoxycarbonylamino group?

  • Methodological Answer :
  • Protection of Reactive Sites : Temporarily block the carboxylic acid group (e.g., as a methyl ester) to prevent unwanted acylation.
  • Controlled Reaction Conditions : Use low temperatures (0–5°C) and slow addition of ethoxycarbonyl chloride to minimize over-reaction.
  • Catalytic Agents : Employ DMAP (4-dimethylaminopyridine) to enhance reaction efficiency in coupling steps .

Q. How does fluorination at position 2 affect the compound’s electronic and steric profile?

  • Methodological Answer : The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid (pKa_a ~2.5–3.0) and directs electrophilic substitution reactions meta to itself. Steric effects from the ethoxycarbonylamino group can be analyzed via Hammett constants (σ values) and computational studies (e.g., Mulliken charges). Compare with non-fluorinated analogs to isolate electronic contributions .

Safety and Handling

  • Regulatory Compliance : Follow ECHA guidelines for fluorinated compounds, including proper waste disposal and fume hood use .
  • First Aid : In case of exposure, rinse with water and consult a physician. Provide SDS upon request .

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